molecular formula C10H14Br2 B14382282 10,10-Dibromodispiro[2.0.5~4~.1~3~]decane CAS No. 88466-18-6

10,10-Dibromodispiro[2.0.5~4~.1~3~]decane

Katalognummer: B14382282
CAS-Nummer: 88466-18-6
Molekulargewicht: 294.03 g/mol
InChI-Schlüssel: HYWANTOITUAHRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10,10-Dibromodispiro[205~4~1~3~]decane is a unique organic compound characterized by its spirocyclic structure, which includes two bromine atoms attached to the tenth carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Dibromodispiro[2.0.5~4~.1~3~]decane typically involves the bromination of dispiro[2.0.5~4~.1~3~]decane. This can be achieved through the reaction of dispiro[2.0.5~4~.1~3~]decane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 10,10-Dibromodispiro[2.0.5~4~.1~3~]decane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form the corresponding dispiro[2.0.5~4~.1~3~]decane.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are employed.

Major Products:

    Substitution: Products include azido, cyano, or thiol-substituted derivatives.

    Reduction: The major product is dispiro[2.0.5~4~.1~3~]decane.

    Oxidation: Various oxidized derivatives depending on the specific oxidizing agent and conditions used.

Wissenschaftliche Forschungsanwendungen

10,10-Dibromodispiro[2.0.5~4~.1~3~]decane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex spirocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 10,10-Dibromodispiro[2.0.5~4~.1~3~]decane involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and molecular targets are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

    Spiro[5.5]undecane Derivatives: These compounds have similar spirocyclic structures but differ in the nature and position of substituents.

    Bis(1,3-oxathiane) Spiranes: These compounds contain sulfur and oxygen atoms in their spirocyclic rings, offering different chemical properties.

    1,3-Dioxane-1,3-Dithiane Spiranes: These compounds have both oxygen and sulfur atoms in their spirocyclic structures.

Uniqueness: 10,10-Dibromodispiro[2.0.5~4~.1~3~]decane is unique due to the presence of two bromine atoms at the tenth carbon, which significantly influences its chemical reactivity and potential applications. The spirocyclic structure also imparts distinct stereochemical properties, making it a valuable compound in various fields of research.

Eigenschaften

CAS-Nummer

88466-18-6

Molekularformel

C10H14Br2

Molekulargewicht

294.03 g/mol

IUPAC-Name

10,10-dibromodispiro[2.0.54.13]decane

InChI

InChI=1S/C10H14Br2/c11-10(12)8(9(10)6-7-9)4-2-1-3-5-8/h1-7H2

InChI-Schlüssel

HYWANTOITUAHRU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)C3(C2(Br)Br)CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.